molecular formula C18H18FN3O2S3 B2498190 4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-74-8

4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No. B2498190
CAS RN: 941234-74-8
M. Wt: 423.54
InChI Key: AMEKBDVEVARDGU-UHFFFAOYSA-N
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Description

4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as the "FLT" compound and is a thiazole-based small molecule.

Scientific Research Applications

Antiviral Activity

Compounds with similar structures have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, our compound could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives, which share some structural features with our compound, have demonstrated anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have also shown anticancer activity . Therefore, it’s possible that our compound could be investigated for potential anticancer applications.

Anti-HIV Activity

Certain derivatives have shown significant anti-HIV activity . Given these findings, our compound could potentially be explored for its anti-HIV properties.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This suggests that our compound could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This indicates that our compound could potentially be used in the treatment of microbial infections.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activities . This suggests that our compound could potentially be used in the treatment of diabetes.

5-HT1A Receptor Affinity

Compounds with similar structures have shown affinity towards 5-HT1A receptors . This receptor plays a key role in several neurological and psychiatric conditions. Therefore, our compound could potentially be used in the treatment of such conditions.

Mechanism of Action

properties

IUPAC Name

4-[5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S3/c1-13-20-16(12-25-13)17-6-7-18(26-17)27(23,24)22-10-8-21(9-11-22)15-4-2-14(19)3-5-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKBDVEVARDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

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